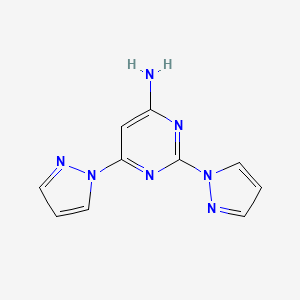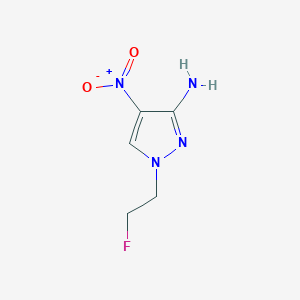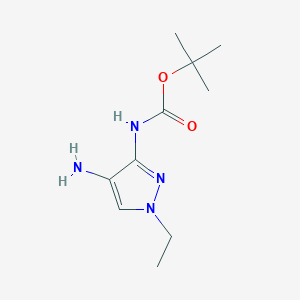![molecular formula C15H14N4O3 B11737353 Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B11737353.png)
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(Phenylformamido)-3-[(Pyrimidin-2-yl)amino]prop-2-enoat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von Phenylformamid mit einem Pyrimidinylamin-Derivat, gefolgt von der Veresterung mit Methylacrylat unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern oft den Einsatz von Katalysatoren und spezifischen Temperatur- und pH-Einstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von Durchfluss-Mikroreaktorsystemen beinhalten, die im Vergleich zu traditionellen Batch-Prozessen eine höhere Effizienz und Nachhaltigkeit bieten . Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu einer gleichmäßigen Produktqualität führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(Phenylformamido)-3-[(Pyrimidin-2-yl)amino]prop-2-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen und heterocyclischen Stellen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu entsprechenden Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(Phenylformamido)-3-[(Pyrimidin-2-yl)amino]prop-2-enoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf sein Potenzial als pharmazeutisches Zwischenprodukt untersucht.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(Phenylformamido)-3-[(Pyrimidin-2-yl)amino]prop-2-enoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, stabile Komplexe mit diesen Zielstrukturen zu bilden, wodurch ihre Aktivität moduliert wird. Die beteiligten Wege können Signaltransduktionskaskaden oder Stoffwechselprozesse umfassen.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action for Methyl 2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyridine: Diese Verbindungen haben eine ähnliche heterocyclische Struktur und sind für ihre Anwendungen in der pharmazeutischen Chemie bekannt.
Phenylformamide: Strukturell verwandt und in ähnlichen Syntheseanwendungen verwendet.
Pyrimidinylamine: Werden häufig bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
Einzigartigkeit
Methyl-2-(Phenylformamido)-3-[(Pyrimidin-2-yl)amino]prop-2-enoat ist durch seine Kombination aus aromatischen und heterocyclischen Strukturen einzigartig, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C15H14N4O3 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
methyl 2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18) |
InChI-Schlüssel |
JHVVLWHTDUYNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11737304.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11737309.png)
![6-[3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11737313.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737325.png)
![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737332.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737333.png)

